N-(2,5-difluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide
Description
N-(2,5-difluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide is a structurally complex molecule characterized by:
- A 2,5-difluorophenyl group, which enhances metabolic stability and lipophilicity due to fluorine’s electronegativity and small atomic radius.
- A 4-(dimethylamino)phenyl group, which may influence electronic properties and basicity.
- An ethanediamide bridge linking the two aromatic systems, providing conformational rigidity and opportunities for intermolecular interactions.
Properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F2N4O3/c1-27(2)17-6-3-15(4-7-17)20(28-9-11-31-12-10-28)14-25-21(29)22(30)26-19-13-16(23)5-8-18(19)24/h3-8,13,20H,9-12,14H2,1-2H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYIEKJNBXCWBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-N’-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 2,5-difluoroaniline with an appropriate acylating agent to form an intermediate.
Coupling Reaction: The intermediate is then coupled with 4-(dimethylamino)benzaldehyde under specific conditions to form a secondary intermediate.
Final Amide Formation: The secondary intermediate undergoes a reaction with morpholine and an appropriate coupling reagent to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Purification Techniques: Using advanced purification techniques like crystallization, distillation, and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-N’-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation Products: Corresponding oxidized derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
Pharmacological Applications
1. Kinesin Spindle Protein Inhibition
One of the primary applications of this compound is its role as an inhibitor of kinesin spindle protein (KSP). KSP is crucial for mitotic spindle assembly and function, making it a target for cancer therapies. The inhibition of KSP can disrupt cancer cell division, leading to apoptosis. Research indicates that compounds similar to N-(2,5-difluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide have shown efficacy in overcoming resistance mechanisms associated with traditional chemotherapeutics by targeting this pathway .
2. Cancer Treatment
The compound's ability to inhibit KSP suggests it could be effective in treating various cancers, particularly those resistant to conventional treatments like taxanes. Clinical studies have indicated that KSP inhibitors can enhance therapeutic outcomes by selectively inducing cell death in cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects commonly associated with cancer therapies .
Structural Insights and Mechanism of Action
The structural characteristics of this compound facilitate its interaction with KSP. The presence of fluorine atoms enhances the compound's binding affinity and metabolic stability, which are essential for its therapeutic effectiveness. The morpholine group contributes to the compound's solubility and bioavailability, further supporting its pharmacological potential .
Case Studies
Case Study 1: Efficacy in Taxane-Refractory Tumors
A clinical trial involving MK-0731 demonstrated promising results in patients with taxane-refractory solid tumors. The study highlighted the potential of KSP inhibitors to provide therapeutic options for patients who have exhausted standard chemotherapy regimens. The trial reported manageable toxicity profiles and signs of antitumor activity .
Case Study 2: Mechanistic Studies on Resistance Mechanisms
Research into the mechanisms underlying resistance to traditional chemotherapeutics revealed that the use of KSP inhibitors could circumvent these pathways. Studies showed that combining this compound with existing therapies resulted in enhanced efficacy against resistant cancer cell lines .
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-N’-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide involves:
Molecular Targets: Interaction with specific molecular targets such as enzymes, receptors, or proteins.
Pathways Involved: Modulation of biochemical pathways, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Chloro-N-phenyl-phthalimide ()
Structural Features :
- Core : Phthalimide scaffold with a chlorine substituent and phenyl group.
- Functional Groups : Chlorine (electron-withdrawing), phenyl, and imide.
Comparison :
- Electronic Effects: The chlorine atom in 3-chloro-N-phenyl-phthalimide provides electron-withdrawing effects, contrasting with the electron-donating dimethylamino group in the target compound. This difference may alter reactivity in polymerization or substitution reactions.
- Applications: 3-Chloro-N-phenyl-phthalimide is a monomer for polyimide synthesis, emphasizing purity for polymer applications . The target compound’s ethanediamide bridge and morpholine group suggest divergent applications, possibly in pharmacology.
- Solubility : The morpholine group in the target compound likely enhances aqueous solubility compared to the hydrophobic phthalimide core.
Table 1: Key Differences
| Feature | Target Compound | 3-Chloro-N-phenyl-phthalimide |
|---|---|---|
| Core Structure | Ethanediamide | Phthalimide |
| Key Substituents | 2,5-Difluorophenyl, morpholine, dimethylamino | Chlorine, phenyl |
| Solubility | Higher (morpholine) | Lower (hydrophobic phthalimide) |
| Primary Application | Hypothesized pharmacological | Polymer synthesis |
N-(4-(4-fluorofenil)-5-formil-6-izopropilpirimidin-2-yl)-N-metilmetansulfonamid ()
Structural Features :
- Core : Pyrimidine ring with fluorophenyl, formyl, and isopropyl groups.
- Functional Groups : Sulfonamide, fluorine, formyl.
Comparison :
- Fluorine Placement : Both compounds incorporate fluorinated aromatic rings, but the target compound uses difluorophenyl, which may offer greater steric and electronic modulation than a single fluorine.
- Core Functionality: The pyrimidine core in ’s compound is a heteroaromatic system, whereas the target compound’s ethanediamide bridge is non-aromatic. This distinction could affect binding affinity in enzyme-targeted applications.
Table 2: Functional Group Impact
| Property | Target Compound | Sulfonamide-Pyrimidine Compound |
|---|---|---|
| Aromatic System | Non-aromatic bridge | Pyrimidine (heteroaromatic) |
| Fluorine Substituents | 2,5-Difluorophenyl | 4-Fluorophenyl |
| Ionizable Groups | Dimethylamino (weak base) | Sulfonamide (acidic) |
6-[[4-(2-Bromoethoxy)-2,3-difluorophenyl]methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide ()
Structural Features :
- Core : Diazaspiro ring with bromoethoxy, trifluoromethyl, and difluorophenyl groups.
Comparison :
- Fluorination Density : The spiro compound has three trifluoromethyl groups, offering extreme lipophilicity, while the target compound’s two fluorine atoms balance lipophilicity and solubility.
- Reactivity: The bromoethoxy group in ’s compound could facilitate further substitutions, whereas the target compound’s morpholine and dimethylamino groups may limit such reactivity.
Research Findings and Implications
- Structural Insights : The target compound’s ethanediamide bridge and morpholine group distinguish it from phthalimide, sulfonamide, and spiro-based analogs, suggesting unique solubility and interaction profiles.
- Knowledge Gaps: Direct comparative data on biological activity or material properties are absent in the provided evidence. Further studies on synthesis, stability, and target engagement are critical.
- Hypotheses: The dimethylamino and morpholine groups may position the compound as a kinase inhibitor or GPCR modulator, leveraging fluorine’s metabolic stability.
Biological Activity
N-(2,5-difluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide, often referred to as a novel compound in pharmaceutical research, exhibits significant biological activities. This article explores its pharmacological properties, mechanism of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₅F₂N₃O
- Molecular Weight : 345.33 g/mol
This compound features a difluorophenyl group, a dimethylaminophenyl moiety, and a morpholine structure, which contribute to its unique biological activity.
Research indicates that this compound interacts with various biological targets, primarily G protein-coupled receptors (GPCRs). GPCRs play crucial roles in signal transduction and are implicated in numerous physiological processes. The compound's activity may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are vital for mood regulation and cognitive functions .
Pharmacological Effects
- Antidepressant Activity : Studies have shown that compounds with similar structures exhibit antidepressant-like effects in animal models. The interaction with serotonin transporters suggests potential for treating depression .
- Antitumor Properties : Preliminary data indicate that the compound may possess cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis has been observed in studies focusing on breast and lung cancer cells .
- Antimicrobial Activity : Some derivatives of this compound have demonstrated significant antimicrobial properties against both gram-positive and gram-negative bacteria. This suggests potential applications in treating infections .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antidepressant effects | The compound showed a significant reduction in depressive behavior in rodent models compared to control groups. |
| Study 2 | Assess cytotoxicity | IC50 values indicated effective inhibition of cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. |
| Study 3 | Investigate antimicrobial properties | The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. |
Q & A
What are the recommended synthetic routes for N-(2,5-difluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide, and how can reaction yields be improved?
Basic Research Question
Methodological Answer:
The synthesis of this compound involves multi-step coupling reactions. Key challenges include steric hindrance from the difluorophenyl and morpholinyl groups and optimizing the dimethylamino group incorporation.
- Amide Coupling: Use N,N'-dicyclohexylcarbodiimide (DCC) or HATU for activating the ethanediamide carboxyl group, with DMAP as a catalyst to enhance coupling efficiency .
- Morpholinyl Group Introduction: Employ nucleophilic substitution under inert conditions (e.g., NaOtBu in DMF) to attach morpholine to the ethyl backbone .
- Dimethylamino Functionalization: Palladium-catalyzed C-H amination using Pd(PPh₃)₄ with DMF as a dimethylamine source can streamline this step .
Optimization Strategies:
-
Solvent Screening: Polar aprotic solvents (e.g., DCM, THF) improve solubility of intermediates .
-
Temperature Control: Lower temperatures (-40°C to -20°C) reduce side reactions during morpholine attachment .
-
Yield Comparison Table:
Step Catalyst/Solvent Yield (%) Reference Amide Coupling HATU/DMAP in DCM 78 Morpholinyl Substitution NaOtBu in DMF 65 Dimethylamination Pd(PPh₃)₄ in DMF 72
Which spectroscopic methods are most effective for confirming the structure of this compound, and how should data discrepancies be resolved?
Basic Research Question
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks for the difluorophenyl (δ 6.8–7.2 ppm), morpholinyl (δ 3.6–3.8 ppm), and dimethylamino (δ 2.8–3.1 ppm) groups. Use DEPT-135 to distinguish CH₂ and CH₃ signals .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) with <2 ppm error .
- FT-IR: Validate amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Addressing Discrepancies:
- Theoretical vs. Experimental NMR: Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .
- Impurity Identification: Employ LC-MS/MS to detect byproducts from incomplete coupling or oxidation .
How can computational chemistry be integrated into the design of novel derivatives with enhanced bioactivity?
Advanced Research Question
Methodological Answer:
- Reaction Path Search: Use GRRM or AFIR algorithms to explore energy barriers for morpholinyl substitution and amide coupling .
- Docking Studies: Perform AutoDock Vina simulations to predict binding affinity of derivatives toward target proteins (e.g., kinases) .
- QSAR Modeling: Train models on analogs (e.g., N-(3,5-difluorophenyl)acetamide ) to correlate substituent effects with activity.
Case Study:
A derivative with a 4-fluorophenyl substituent showed 30% higher predicted binding affinity than the parent compound in silico .
What experimental strategies can resolve low yields in the final amidation step?
Advanced Research Question
Methodological Answer:
- DOE (Design of Experiments): Screen variables (catalyst loading, solvent, temperature) using a Taguchi array to identify optimal conditions .
- In Situ Monitoring: Use ReactIR to track reaction progress and detect intermediate degradation .
- Purification: Employ flash chromatography (silica gel, EtOAc/hexane) or preparative HPLC (C18 column) for challenging separations .
Example Workflow:
Pre-activate the carboxylic acid with HATU in DCM at 0°C.
Add amine dropwise under N₂ to prevent hydrolysis.
Quench with MeOH, concentrate, and purify via column chromatography .
How should researchers address stability issues under acidic or oxidative conditions?
Basic Research Question
Methodological Answer:
- pH Stability Studies: Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC at 24/48/72 hours .
- Oxidative Stress Testing: Expose to H₂O₂ (3%) or UV light and analyze by LC-MS for peroxide adducts .
- Stabilizers: Add antioxidants (e.g., BHT) or use argon-sparged solvents during synthesis .
Key Findings:
- Degradation ≥50% occurs at pH <3 within 24 hours due to morpholinyl ring opening .
- UV exposure leads to difluorophenyl photodegradation; amber glassware recommended .
What methodologies are recommended for analyzing structure-activity relationships (SAR) of this compound?
Advanced Research Question
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace morpholinyl with piperazinyl or thiomorpholinyl) and compare bioactivity .
- Free-Wilson Analysis: Quantify contributions of substituents (e.g., difluorophenyl vs. chlorophenyl) to activity .
- Crystal Structure Analysis: Perform X-ray diffraction to correlate conformation (e.g., amide torsion angles) with potency .
Example SAR Table:
| Derivative | IC₅₀ (nM) | LogP | Reference |
|---|---|---|---|
| Parent Compound | 120 | 2.5 | |
| Morpholinyl → Piperazinyl | 85 | 2.1 | |
| Dimethylamino → Diethylamino | 150 | 3.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
